

DM-Nitrophen: A Technical Guide to a Photolabile Calcium Chelator

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Compound of Interest

Compound Name: DM-Nitrophen

Cat. No.: B1670827

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For Researchers, Scientists, and Drug Development Professionals

DM-Nitrophen stands as a cornerstone tool in cellular biology and neuroscience, enabling precise temporal and spatial control over intracellular calcium concentrations. This technical guide provides an in-depth overview of **DM-Nitrophen**, its mechanism of action, experimental protocols, and key quantitative data for researchers and drug development professionals.

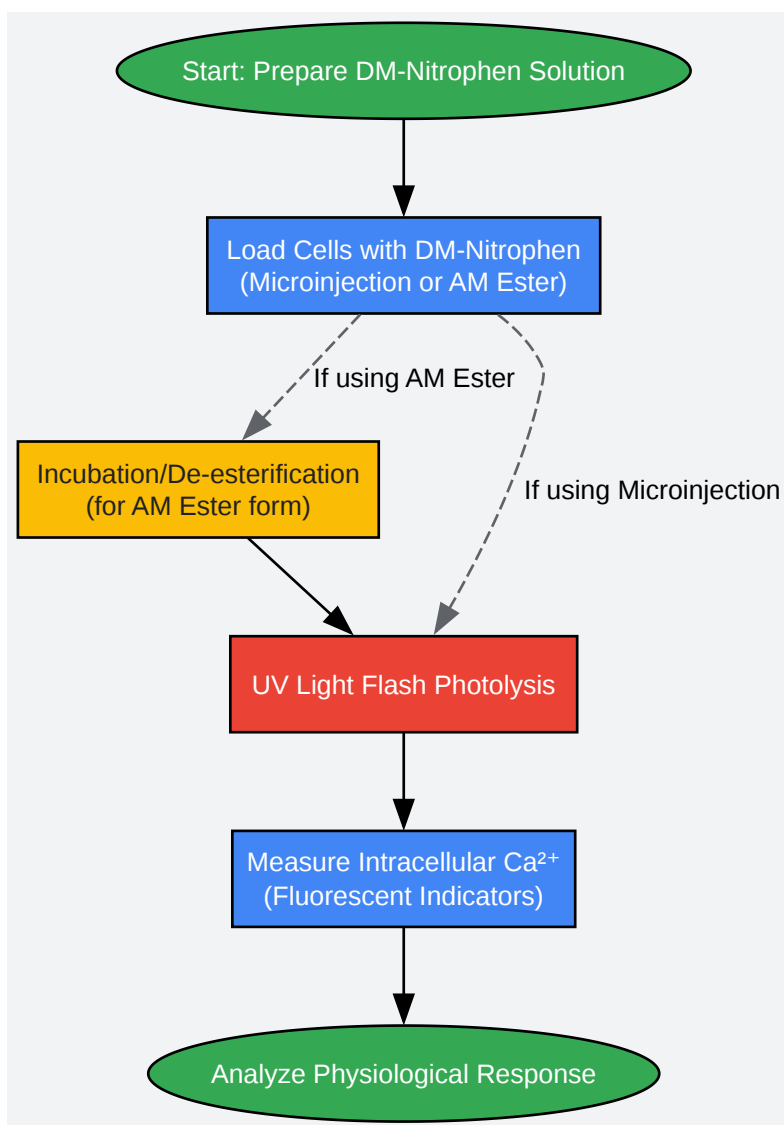
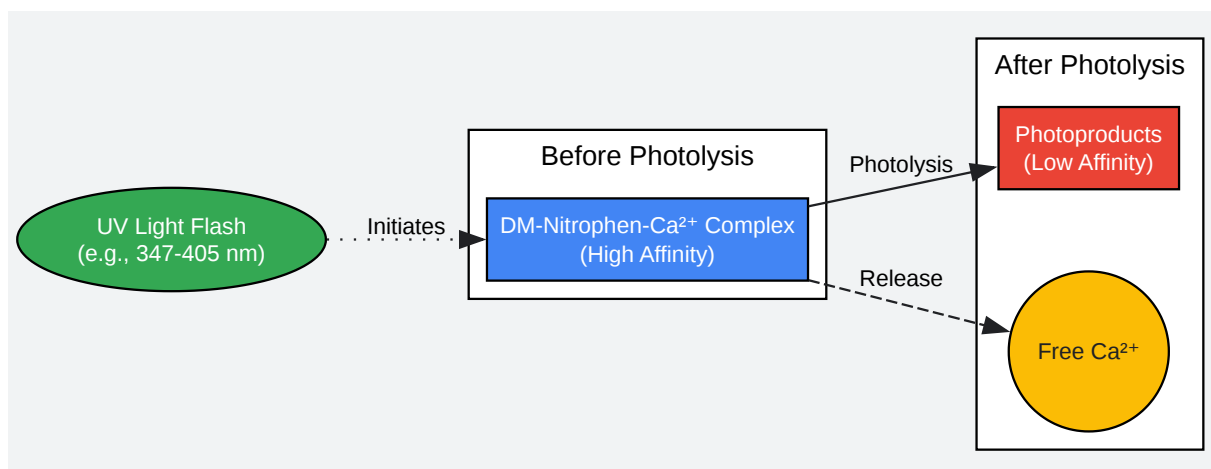
Core Concepts: The "Caged" Calcium Approach

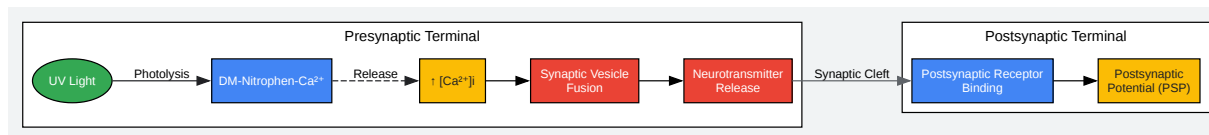
DM-Nitrophen is a photolabile chelator, or "caged" compound, designed to bind calcium ions (Ca^{2+}) with high affinity in its inactive state.^[1] Upon illumination with near-ultraviolet (UV) light, the molecule undergoes rapid photolysis, a light-induced cleavage, which dramatically reduces its affinity for Ca^{2+} .^{[2][3]} This process results in the rapid release of "uncaged" Ca^{2+} into the surrounding environment, effectively creating a rapid, localized pulse of this critical second messenger.^[1] This ability to command intracellular Ca^{2+} signaling with high temporal resolution has made **DM-Nitrophen** an invaluable tool for studying a vast array of Ca^{2+} -dependent physiological processes, including neurotransmitter release, muscle contraction, and ion channel gating.^[4]

Mechanism of Action: Photolysis and Calcium Release

The functionality of **DM-Nitrophen** is rooted in its photochemical properties. In its native state, **DM-Nitrophen** exhibits a very high affinity for Ca^{2+} , with a dissociation constant (K_d) in the nanomolar range, ensuring that at resting intracellular Ca^{2+} levels, a significant portion of the compound is bound to calcium.

Photolysis, typically induced by a flash of UV light from a laser or an arc lamp, cleaves a C-N bond within the **DM-Nitrophen** molecule. This irreversible reaction yields two photoproducts with a drastically lower affinity for Ca^{2+} , causing the dissociation constant to increase to the millimolar range. The result is a burst of free Ca^{2+} . The speed of this release is a key advantage of **DM-Nitrophen**, occurring on a sub-millisecond timescale.





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